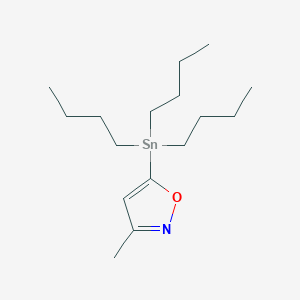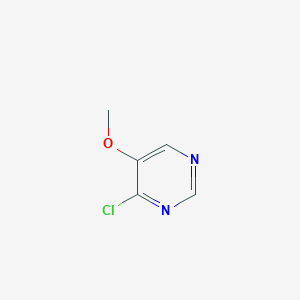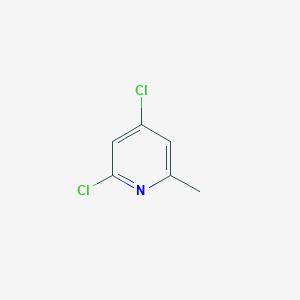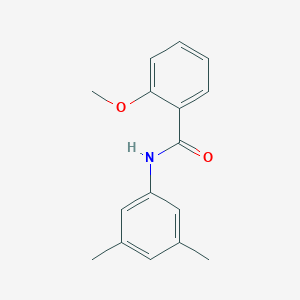
N-(3,5-dimethylphenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-2-methoxybenzamide, also known as Dimebolin, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Dimebolin belongs to the class of compounds known as benzamides, which have been studied for their various pharmacological properties. In
Mecanismo De Acción
The exact mechanism of action of N-(3,5-dimethylphenyl)-2-methoxybenzamide is not fully understood. However, it has been suggested that this compound may exert its neuroprotective effects by modulating the activity of certain neurotransmitters such as dopamine, acetylcholine, and glutamate. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function. This compound has also been shown to reduce the levels of certain inflammatory markers, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,5-dimethylphenyl)-2-methoxybenzamide in lab experiments is its relatively low toxicity and high solubility. This makes it easier to administer and study in vivo. However, one limitation of using this compound is its relatively short half-life, which may make it difficult to maintain therapeutic levels in the body.
Direcciones Futuras
There are several future directions for the study of N-(3,5-dimethylphenyl)-2-methoxybenzamide. One area of interest is its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of interest is its potential use in combination with other drugs for the treatment of various psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of neurodegenerative diseases and psychiatric disorders. Its neuroprotective and neurorestorative properties make it a valuable candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N-(3,5-dimethylphenyl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid with 3,5-dimethylaniline in the presence of thionyl chloride, followed by the reaction with dimethylamine. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective and neurorestorative properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in the treatment of schizophrenia and depression.
Propiedades
| 5566-00-7 | |
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N-(3,5-dimethylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H17NO2/c1-11-8-12(2)10-13(9-11)17-16(18)14-6-4-5-7-15(14)19-3/h4-10H,1-3H3,(H,17,18) |
Clave InChI |
DDMKWPGRJWCVME-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2OC)C |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


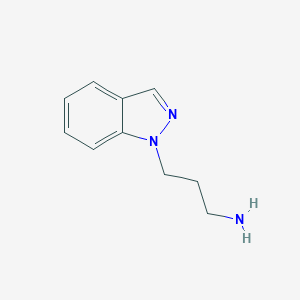
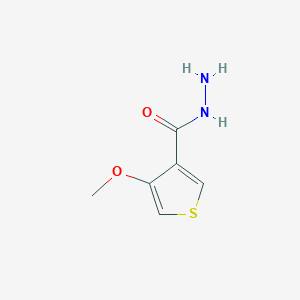
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol](/img/structure/B183908.png)
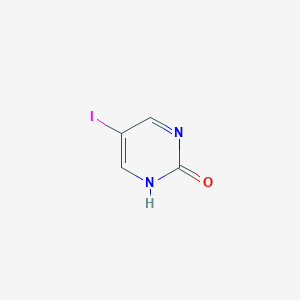
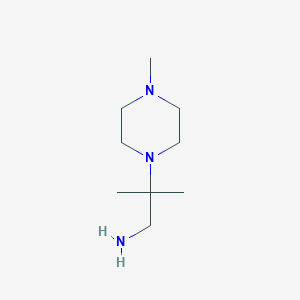

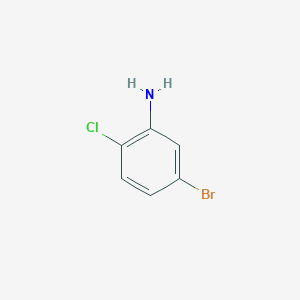
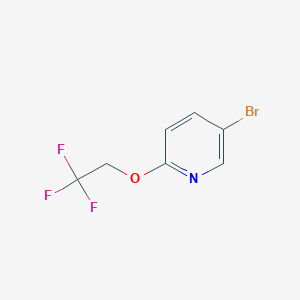
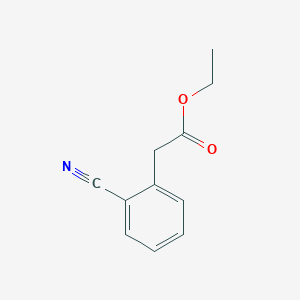
![3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid](/img/structure/B183925.png)
